molecular formula C6H12Cl2 B099508 (3S,4R)-3,4-dichlorohexane CAS No. 19117-19-2

(3S,4R)-3,4-dichlorohexane

Cat. No. B099508
CAS RN: 19117-19-2
M. Wt: 155.06 g/mol
InChI Key: GBIMAWDSABONCC-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3,4-dichlorohexane is a chiral compound that has been used in various scientific research applications. This compound is important due to its unique chemical properties that make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of (3S,4R)-3,4-dichlorohexane is not well understood. However, it is believed that the compound interacts with biological molecules, such as enzymes and receptors, in a chiral-specific manner. This interaction can lead to changes in the biological activity of these molecules, which can affect various physiological processes.

Biochemical And Physiological Effects

(3S,4R)-3,4-dichlorohexane has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the growth of various cancer cell lines. In addition, (3S,4R)-3,4-dichlorohexane has been found to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

The advantages of using (3S,4R)-3,4-dichlorohexane in lab experiments include its chiral specificity, which makes it useful in the synthesis of chiral compounds. It is also a relatively stable compound that can be easily synthesized in large quantities. However, the limitations of using (3S,4R)-3,4-dichlorohexane in lab experiments include its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling this compound.

Future Directions

There are many future directions for the use of (3S,4R)-3,4-dichlorohexane in scientific research. One potential direction is the development of new chiral ligands for asymmetric catalysis. Another potential direction is the synthesis of new chiral polymers and surfactants. Additionally, (3S,4R)-3,4-dichlorohexane could be used in the development of new antifungal and antibacterial agents. Further research is needed to fully understand the potential of this compound in various scientific applications.
Conclusion:
In conclusion, (3S,4R)-3,4-dichlorohexane is a chiral compound that has many scientific research applications. Its unique chemical properties make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry. The synthesis method of (3S,4R)-3,4-dichlorohexane is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also many future directions for its use in scientific research.

Synthesis Methods

The synthesis of (3S,4R)-3,4-dichlorohexane is done by reacting 3,4-dichloro-1-butene with lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction takes place in a dry atmosphere and under nitrogen gas. The reaction mixture is then quenched with water, and the organic layer is separated and washed with water and dried over anhydrous sodium sulfate. The product is obtained by distillation under reduced pressure.

Scientific Research Applications

(3S,4R)-3,4-dichlorohexane has been used in various scientific research applications. It is used as a chiral building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of chiral ligands, which are used in asymmetric catalysis. (3S,4R)-3,4-dichlorohexane has also been used in the synthesis of chiral surfactants and polymers.

properties

CAS RN

19117-19-2

Product Name

(3S,4R)-3,4-dichlorohexane

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

(3S,4R)-3,4-dichlorohexane

InChI

InChI=1S/C6H12Cl2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

GBIMAWDSABONCC-OLQVQODUSA-N

Isomeric SMILES

CC[C@H]([C@H](CC)Cl)Cl

SMILES

CCC(C(CC)Cl)Cl

Canonical SMILES

CCC(C(CC)Cl)Cl

Origin of Product

United States

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